molecular formula C7H3ClF3NO4S B1586469 4-Nitro-3-(trifluoromethyl)benzenesulfonyl chloride CAS No. 39234-83-8

4-Nitro-3-(trifluoromethyl)benzenesulfonyl chloride

Cat. No. B1586469
CAS RN: 39234-83-8
M. Wt: 289.62 g/mol
InChI Key: LJQUNSRHHHYXEW-UHFFFAOYSA-N
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Description

4-Nitro-3-(trifluoromethyl)benzenesulfonyl chloride, also known as NSC-71553, is an organosulfur compound with a wide range of potential applications in the biomedical and chemical sciences. It has been studied for its possible use in synthesizing new compounds, as a reagent for organic synthesis, and as a tool in the study of biochemical and physiological processes. In

Scientific Research Applications

Chemical Synthesis and Solid-Phase Applications

4-Nitro-3-(trifluoromethyl)benzenesulfonyl chloride serves as a key intermediate in chemical transformations. Its application in polymer-supported benzenesulfonamides preparation from immobilized primary amines illustrates its versatility in synthesizing privileged scaffolds through unusual rearrangements. This process facilitates the generation of a variety of chemical structures, indicating its significant role in solid-phase synthesis and chemical space exploration (Fülöpová & Soural, 2015).

Vicarious Nucleophilic Substitution Reactions

Vicarious nucleophilic substitution (VNS) reactions of hydrogen in nitro(pentafluorosulfanyl)benzenes utilize carbanions to yield substituted benzenes in high yields. This method's utility in basic media leading to alkylated products underscores its importance in synthetic chemistry, offering a pathway to diversified (pentafluorosulfanyl)anilines and benzenes (Beier, Pastýříková, & Iakobson, 2011).

Direct Amination and Synthesis of Derivatives

Direct amination of nitro(pentafluorosulfanyl)benzenes through VNS of hydrogen demonstrates the ability to efficiently synthesize SF5-containing benzimidazoles, quinoxalines, and benzotriazoles. This indicates the chemical's role in creating compounds with potential applications in pharmaceuticals and materials science (Pastýříková et al., 2012).

Antiferromagnetic Exchange and Molecular Interaction Studies

The study of antiferromagnetic exchange interaction in molecules synthesized using similar chemical processes highlights the application of 4-Nitro-3-(trifluoromethyl)benzenesulfonyl chloride and related compounds in understanding molecular interactions and the development of new materials with specific magnetic properties (Fujita et al., 1996).

Quantum-chemical Studies

Quantum-chemical studies on the reaction mechanisms involving 4-Nitro-3-(trifluoromethyl)benzenesulfonyl chloride offer insights into the molecular dynamics and interactions at the atomic level. These studies are crucial for designing more efficient synthetic pathways and understanding the fundamental chemistry of sulfonamide and sulfonic acid reactions (Kochetova, Kustova, & Kruglyakova, 2020).

properties

IUPAC Name

4-nitro-3-(trifluoromethyl)benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClF3NO4S/c8-17(15,16)4-1-2-6(12(13)14)5(3-4)7(9,10)11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJQUNSRHHHYXEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)Cl)C(F)(F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClF3NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20381020
Record name 4-Nitro-3-(trifluoromethyl)benzenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20381020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Nitro-3-(trifluoromethyl)benzenesulfonyl chloride

CAS RN

39234-83-8
Record name 4-Nitro-3-(trifluoromethyl)benzenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20381020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Nitro-3-(trifluoromethyl)benzenesulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture containing 57.5 g (0.28 mole) of 4-nitro-2-(trifluoromethyl)aniline in 200 ml of concentrated hydrochloric acid was heated to 90° for 15 minutes and left stirring at ambient temperature for 18 hours. The resulting mixture was chilled to 4° and diazotized with 21.4 g (0.31 mole) of sodium nitrite in 50 ml of water. After one hour, the diazonium salt solution was added dropwise over 20 minutes and with stirring to a cold (5°-10°) solution containing 13 g of cupric chloride and 64 g of sulfur dioxide in 250 ml of glacial acetic acid. After two hours, the mixture was filtered. The filter cake was washed well with water and dried to give 68 g (84%) of product as a light tan solid; m.p. 77°-79° C.
Quantity
57.5 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
21.4 g
Type
reactant
Reaction Step Two
[Compound]
Name
diazonium salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
cupric chloride
Quantity
13 g
Type
reactant
Reaction Step Four
Quantity
64 g
Type
reactant
Reaction Step Four
Quantity
250 mL
Type
solvent
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Five
Yield
84%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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